Home > Products > Screening Compounds P57234 > 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione - 752222-83-6

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Catalog Number: EVT-265831
CAS Number: 752222-83-6
Molecular Formula: C21H21F3N6O2
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.

5′-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a non-selective adenosine receptor agonist, meaning it activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3) []. It is often used as a tool compound in research to investigate the effects of adenosine receptor activation.
  • Relevance: In several studies discussed, NECA is employed to stimulate adenosine receptors, and the effects are then examined in the presence or absence of CVT-6883, allowing researchers to assess the specific contribution of the A2B adenosine receptor [, ]. The ability of CVT-6883 to attenuate NECA-induced responses suggests that CVT-6883 acts as an antagonist at the A2B receptor.

Adenosine monophosphate (AMP)

  • Compound Description: AMP is a naturally occurring nucleotide and a key component of cellular energy metabolism. It can be metabolized to adenosine, which then acts on adenosine receptors [].
  • Relevance: Similar to NECA, AMP is used in the context of the research to induce adenosine receptor-mediated effects. The fact that CVT-6883 can attenuate AMP-induced airway hyperresponsiveness further supports its role as an A2B receptor antagonist [].

Montelukast

  • Compound Description: Montelukast is a leukotriene receptor antagonist, a class of drugs used to manage asthma by blocking the actions of leukotrienes, inflammatory mediators involved in airway constriction [].
  • Relevance: Montelukast serves as a comparative agent in some studies, demonstrating that the A2B receptor antagonism by CVT-6883 provides similar benefits in reducing airway hyperresponsiveness in asthma models []. This suggests that targeting A2B receptors could be a complementary or alternative approach to existing asthma therapies.

Theophylline

  • Compound Description: Theophylline is a bronchodilator medication used to treat asthma and other respiratory conditions. It is a non-selective adenosine receptor antagonist, meaning it blocks all four subtypes [].
  • Relevance: Theophylline serves as a benchmark for the efficacy of CVT-6883 in reducing cell influx into the airways, a hallmark of inflammation in asthma []. The comparable effects of CVT-6883 and theophylline suggest that A2B receptor antagonism could provide therapeutic benefits similar to existing non-selective adenosine receptor antagonists.

MRS-1754

  • Compound Description: MRS-1754 is another selective A2B adenosine receptor antagonist []. Like CVT-6883, it exhibits high affinity for the A2B receptor subtype and is used to study the role of this receptor in various physiological and pathological processes.
  • Relevance: The use of both CVT-6883 and MRS-1754 in research studying experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, strengthens the evidence for the A2B receptor as a potential therapeutic target in this disease []. The fact that both antagonists demonstrate similar beneficial effects suggests a common mechanism of action.
Overview

3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione, also known as CVT-6883, is a complex organic compound that belongs to a class of molecules known for their pharmacological activities. This compound is characterized by a unique structure that integrates elements of purine and pyrazole, making it a significant subject of study in medicinal chemistry. Its potential as an antagonist of adenosine receptors, particularly the A2B subtype, suggests therapeutic applications in treating conditions such as asthma and inflammation-related disorders.

Synthesis Analysis

The synthesis of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione involves several multi-step organic reactions. The general synthetic route can be outlined as follows:

  1. Formation of the Purine Core: The initial step involves the condensation of urea with malonic acid derivatives to form the purine core.
  2. Introduction of Functional Groups: Subsequent substitution reactions introduce various functional groups, including the pyrazolyl and trifluoromethylphenyl groups essential for the compound's biological activity.
  3. Purification: The final product undergoes purification techniques such as recrystallization and chromatography to achieve high purity levels necessary for biological testing .

The process is optimized to ensure high yield while complying with Good Manufacturing Practices (GMP) to maintain safety and efficacy standards.

Molecular Structure Analysis

The molecular formula for 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione is C21H21F3N6O2, with a molecular weight of approximately 446.426 g/mol.

Chemical Reactions Analysis

3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione participates in various chemical reactions that can modify its pharmacological properties:

  1. Oxidation Reactions: These can lead to the formation of oxidized derivatives that may exhibit different biological activities.
  2. Reduction Reactions: Reduction processes can convert the compound into various reduced forms.
  3. Substitution Reactions: Substitution can introduce new functional groups into the xanthine core, altering its activity and selectivity .

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

The primary mechanism of action for 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione involves its role as an antagonist at the adenosine A2B receptor. By binding to this receptor, it inhibits adenosine-mediated signaling pathways that are implicated in various physiological processes such as inflammation and fibrosis. This antagonistic action can lead to therapeutic effects in conditions like asthma by reducing airway constriction and promoting bronchodilation .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: A solid form at room temperature.
  • Solubility: Solubility data indicate it is soluble in organic solvents but may have limited aqueous solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions.
  • Reactivity: Reacts with common oxidizing and reducing agents, which can be utilized in further synthetic modifications.

These properties are crucial for understanding how the compound behaves in biological systems and during chemical reactions .

Applications

Due to its biological activity as an adenosine receptor antagonist, 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione has significant applications in scientific research. It is being investigated for potential therapeutic uses in:

  • Respiratory Diseases: Such as asthma, where modulation of adenosine receptors can alleviate symptoms.
  • Inflammatory Conditions: Targeting pathways involved in inflammation may provide relief from various inflammatory disorders.

Research continues to explore its efficacy and safety profiles, paving the way for potential clinical applications in pharmacotherapy.

Mechanistic Insights into Adenosine Receptor Modulation by 3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Structural Determinants of A2B Receptor Antagonism

3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione (also known as CVT-6883 or GS-6201) exemplifies a rationally designed xanthine derivative optimized for selective adenosine A2B receptor (A2BR) antagonism [3] [6]. Its molecular architecture incorporates several key pharmacophoric elements essential for high-affinity A2BR binding and blockade. The purine-2,6-dione (xanthine) core serves as the fundamental scaffold, providing the necessary structural framework for interaction with the orthosteric binding pocket of adenosine receptors. Positioned at the 1- and 3- locations are the ethyl and propyl substituents, respectively. These alkyl chains confer optimal hydrophobicity and steric bulk, enhancing receptor fit and reducing affinity for non-target adenosine receptor subtypes [3] [4].

The critical structural determinant for A2BR selectivity resides in the 8-position substitution. Here, the compound features a bulky aromatic heterocyclic system: a 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl group. This moiety extends into secondary binding pockets within the A2BR that exhibit distinct topology compared to other adenosine receptor subtypes. The 3-(trifluoromethyl)benzyl group attached to the pyrazole nitrogen provides both aromatic π-system interactions and the strong electron-withdrawing properties of the trifluoromethyl (-CF₃) group. This -CF₃ group engages in specific hydrophobic contacts and potentially halogen bonding interactions with complementary residues in the A2BR binding cleft [3] [6]. Molecular modeling studies suggest that the overall size and spatial orientation of this 8-substituent sterically preclude high-affinity binding to the narrower orthosteric pockets of A1, A2A, and A3 receptors, thereby conferring subtype selectivity.

  • Table 1: Key Structural Features and Their Putative Roles in A2B Receptor Antagonism
    Molecular FeatureStructural LocationPutative Role in A2B Antagonism
    Purine-2,6-dione coreCentral scaffoldBase interaction with orthosteric site; hydrogen bonding acceptor/donor
    Ethyl substituentN3-positionHydrophobic filling; optimal steric bulk
    Propyl substituentN1-positionEnhanced hydrophobicity; receptor subtype discrimination
    Pyrazol-4-yl group8-positionAccess to secondary binding pocket; conformational constraint
    3-(Trifluoromethyl)benzyl groupPyrazole N1-positionHydrophobic/π-π interactions; halogen bonding potential; A2B selectivity determinant

Selectivity Profiling Across Purinergic Receptor Subtypes (A1, A2A, A3)

The therapeutic utility of adenosine receptor ligands hinges critically on their selectivity profile to minimize off-target effects. Comprehensive radioligand binding assays and functional studies (e.g., cAMP accumulation assays) have established that 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione exhibits a pronounced selectivity favoring the human adenosine A2B receptor (hA2BR) over other adenosine receptor subtypes [1] [3] [6]. This compound typically demonstrates binding affinity (Ki) for the A2B receptor in the low nanomolar range (approximately 1-20 nM), indicating potent antagonism. In stark contrast, its affinity for the A1 receptor (A1R) is significantly lower, often by several orders of magnitude (Ki > 1000 nM). Similarly, affinity for the A2A receptor (A2AR) is markedly reduced (Ki values generally > 500 nM). Affinity for the A3 receptor (A3R) is typically negligible or very weak (Ki > 10,000 nM) [1] [5].

This exceptional selectivity profile stems primarily from the distinct architecture of the orthosteric binding pocket and adjacent regions within each adenosine receptor subtype. The A2B receptor possesses a relatively larger and more accommodating ligand-binding cavity compared to A1, A2A, and A3 receptors. The bulky 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl) substituent present in the compound fits favorably within this A2B-specific pocket, forming optimal hydrophobic and electrostatic contacts. However, this same bulky group encounters steric hindrance and suboptimal interactions within the narrower binding sites of A1, A2A, and A3 receptors [1] [5] [6]. Furthermore, subtle differences in the amino acid composition lining these binding pockets across subtypes significantly influence the compound's binding energy. For instance, residues within transmembrane helices 3, 5, 6, and 7, known to contribute to ligand recognition, differ between A2B and the other subtypes, explaining the differential affinity.

Beyond adenosine receptors, selectivity against other purinergic receptor families (P2X and P2Y receptors) is generally high, as the xanthine core and its specific substitution pattern are optimized for adenosine receptor interaction rather than ATP/ADP recognition sites. This minimizes potential cross-reactivity with other purinergic signaling pathways [5].

  • Table 2: Selectivity Profile of 3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
    Receptor SubtypeApproximate Ki (nM)Selectivity Ratio (A2B Ki / Subtype Ki)Primary Determinants of Selectivity
    A2B (hA2B)1 - 201Optimal fit of 8-substituent in large binding pocket; specific residue interactions
    A1 (hA1)> 1000> 50 - 100Steric clash of 8-substituent; suboptimal interactions with binding site residues
    A2A (hA2A)> 500> 25 - 50Narrower binding pocket; different residue composition in TM regions
    A3 (hA3)> 10,000> 500 - 1000Significant steric hindrance; lack of favorable interactions
    P2X/P2Y ReceptorsGenerally > 10,000HighStructural mismatch of xanthine core for ATP/ADP binding sites

Allosteric Modulation vs. Orthosteric Binding Dynamics

While 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione functions primarily as a competitive orthosteric antagonist at the A2B receptor, its mechanism highlights important principles relevant to the broader context of receptor modulation, including allosteric effects [2] [7]. As an orthosteric antagonist, it competes directly with the endogenous agonist adenosine for binding to the receptor's primary ligand recognition site (orthosteric site). Binding prevents adenosine from activating the receptor, thereby blocking downstream Gs-protein mediated signaling and subsequent accumulation of intracellular cAMP [1] [5] [6]. This direct competition is evidenced by rightward shifts in the concentration-response curve of adenosine in functional assays without suppression of the maximal response.

The distinction between orthosteric and allosteric mechanisms is crucial. Allosteric modulators bind to spatially distinct sites on the receptor, termed allosteric sites, which are topographically different from the orthosteric site occupied by adenosine and competitive antagonists like this compound [2] [7]. Binding at an allosteric site induces conformational changes in the receptor protein that propagate through its structure ("propagation waves") and ultimately alter the functional properties of the orthosteric site. This can manifest as:

  • Positive Allosteric Modulation (PAM): Enhanced affinity and/or efficacy of the orthosteric agonist.
  • Negative Allosteric Modulation (NAM): Reduced affinity and/or efficacy of the orthosteric agonist.
  • Silent Allosteric Modulation (SAM): No effect on orthosteric ligand activity but blocks access for other allosteric modulators.

The key advantage of allosteric modulators lies in their potential for greater subtype selectivity. Orthosteric sites, like the adenosine binding pocket, are often highly conserved across receptor subtypes within a family (A1, A2A, A2B, A3). Designing orthosteric ligands with high selectivity is therefore challenging. In contrast, allosteric sites tend to be less evolutionarily conserved, offering a more promising avenue for developing highly selective therapeutic agents [2] [7]. Furthermore, allosteric modulators often exhibit a "ceiling effect" on their activity, potentially providing a safer pharmacological profile compared to full orthosteric antagonists or agonists.

Although the compound itself is orthosteric, its design and the exploration of its binding dynamics contribute valuable insights for allosteric drug discovery targeting adenosine receptors. Understanding the conformational flexibility of the receptor induced by orthosteric ligands can inform the identification and characterization of allosteric pockets. Furthermore, hybrid approaches, where molecules incorporate both orthosteric and allosteric pharmacophores (bitopic ligands), represent an emerging strategy potentially applicable to adenosine receptor modulation for enhanced selectivity or novel pharmacological profiles [7].

  • Table 3: Orthosteric Antagonism vs. Allosteric Modulation Characteristics
    CharacteristicOrthosteric Antagonist (e.g., 3-ethyl-1-propyl...dione)Allosteric Modulator (PAM/NAM)
    Binding SitePrimary endogenous ligand (adenosine) siteTopographically distinct site on receptor
    Effect on Agonist BindingDirect competition; surmountable blockadeAlters affinity/efficacy non-competitively
    MechanismPrevents agonist bindingInduces conformational change altering receptor function
    Subtype Selectivity PotentialModerate (limited by orthosteric site conservation)High (due to lower conservation of allosteric sites)
    Functional Outcome (A2B)Complete blockade of adenosine signalingTunable modulation (enhancement or dampening)
    Ceiling EffectTypically absent (dose-dependent full blockade)Often present (safer profile)

Properties

CAS Number

752222-83-6

Product Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Molecular Formula

C21H21F3N6O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC

Solubility

Soluble in DMSO, not in water

Synonyms

3-ethyl-1-propyl-8-(1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl)-3,7-dihydropurine-2,6-dione
CVT-6883
GS-6201

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.